2-(piperidin-4-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTOZNFEGAFECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(Piperidin-4-yloxy)aniline Scaffolds in Medicinal Chemistry
Executive Summary
The 2-(piperidin-4-yloxy)aniline scaffold represents a privileged structural motif in modern drug discovery, particularly within the field of Tyrosine Kinase Inhibitors (TKIs). This pharmacophore combines a solvent-solubilizing piperidine tail with an aniline "head" capable of critical hydrogen bonding within the ATP-binding pocket of kinase enzymes.
Because the free amine form of this scaffold is prone to oxidation and difficult to handle, it is almost exclusively synthesized and traded as its N-Boc protected precursor . This guide provides the definitive chemical registry data, validated synthetic protocols, and structural insights required for researchers utilizing this scaffold.
Part 1: Chemical Identity & CAS Registry
The primary commercial entry point for this scaffold is tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate . Researchers should prioritize sourcing this protected form to ensure stability during storage and initial reaction steps.
Core Scaffold Data[1]
| Chemical Name | Structure Description | CAS Number | Molecular Formula | MW ( g/mol ) |
| N-Boc-2-(piperidin-4-yloxy)aniline | Primary Commercial Form. N-Boc protected piperidine ring ether-linked to 2-aminophenol. | 690632-14-5 | C₁₆H₂₄N₂O₃ | 292.37 |
| 2-Methoxy-4-((1-methylpiperidin-4-yl)oxy)aniline | Derivative with N-methyl piperidine and methoxy substitution (common in specific kinase programs). | 761440-71-5 | C₁₃H₂₀N₂O₂ | 236.31 |
| 4-(2-Aminophenoxy)piperidine (Free Base) | Unprotected form. Typically generated in situ via acidic deprotection of CAS 690632-14-5. | Not Widely Listed | C₁₁H₁₆N₂O | 192.26 |
Technical Note: The free base (4-(2-aminophenoxy)piperidine) is chemically sensitive. It is recommended to store the compound as the N-Boc intermediate (CAS 690632-14-5) or as a dihydrochloride salt to prevent oxidative degradation of the aniline moiety.
Part 2: Structural Biology & SAR Logic
Why is this scaffold ubiquitous in kinase drug discovery? The logic follows the "Hinge-Binder + Solubilizer" model:
-
The Aniline Head (Hinge Binder): The primary amine (-NH₂) and the ether oxygen (-O-) often participate in hydrogen bonding networks with the hinge region of the kinase ATP pocket.
-
The Ether Linker (Geometry): The oxygen atom provides a specific bond angle (~110°) that orients the piperidine ring away from the protein backbone, often directing it towards the solvent-exposed region.
-
The Piperidine Tail (ADME): The piperidine ring, particularly when protonated at physiological pH, significantly enhances aqueous solubility and bioavailability. It also serves as a vector for further functionalization (e.g., N-alkylation or amidation) to tune potency.
Part 3: Validated Synthetic Methodologies
To synthesize CAS 690632-14-5 , we utilize a Nucleophilic Aromatic Substitution (SₙAr) strategy followed by nitro-reduction. This route is preferred over the Mitsunobu reaction for scale-up due to higher atom economy and easier purification.
Protocol A: SₙAr Coupling & Reduction (The "Standard" Route)
Step 1: Ether Formation (SₙAr)
-
Reagents: 2-Fluoronitrobenzene (1.0 equiv), N-Boc-4-hydroxypiperidine (1.1 equiv), Potassium Carbonate (K₂CO₃, 2.0 equiv).
-
Solvent: DMF or DMSO (Polar aprotic is critical).
-
Conditions: 80°C for 4–6 hours.
Mechanism: The alkoxide generated from N-Boc-4-hydroxypiperidine attacks the electron-deficient carbon of 2-fluoronitrobenzene, displacing the fluoride ion.
Step 2: Nitro Reduction
-
Reagents: Hydrogen gas (H₂, 1 atm) or Ammonium Formate.
-
Catalyst: 10% Pd/C (5-10 wt%).
-
Solvent: Methanol or Ethanol.
-
Conditions: Room temperature, 2–12 hours.
Self-Validating Checkpoints:
-
TLC Monitoring: The nitro intermediate (Step 1 product) will be less polar (higher R_f) than the starting alcohol. The final aniline (Step 2 product) will stain distinctly with Ninhydrin (purple/red) or p-Anisaldehyde.
-
¹H-NMR Verification:
-
Boc Group: Look for a strong singlet (~9H) at δ 1.45 ppm.
-
Ether Proton: The methine proton (-CH-O-) on the piperidine ring typically appears as a multiplet around δ 4.5 ppm.
-
Aniline: Broad singlet for -NH₂ around δ 3.5–4.5 ppm (solvent dependent).
-
Synthesis Workflow Diagram
Figure 1: Two-step industrial synthesis of CAS 690632-14-5 via Nucleophilic Aromatic Substitution and Hydrogenation.
Part 4: Experimental Considerations for Derivatives
When modifying this scaffold for drug candidates (e.g., creating N-Methyl or N-Acyl derivatives), the order of operations is critical.
Pathway: Functionalizing the Piperidine Nitrogen
If your target molecule requires a substituted piperidine (e.g., N-methyl, N-isopropyl):
-
Do NOT use the N-Boc starting material (CAS 690632-14-5) if you intend to alkylate early.
-
Alternative: Start with N-Benzyl-4-hydroxypiperidine or 1-Methyl-4-piperidinol .
-
Perform the SₙAr coupling with 2-fluoronitrobenzene.
-
Reduce the nitro group.
-
Note: If using N-Benzyl, the hydrogenation step (H₂/Pd-C) will simultaneously reduce the nitro group and deprotect the benzyl group, yielding the free piperidine-aniline, which can then be selectively functionalized.
-
Handling the Free Amine (Deprotection)
To generate the free amine from CAS 690632-14-5:
-
Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C.
-
Caution: The resulting double-salt (aniline HCl + piperidine HCl) is hygroscopic. Isolate quickly or use immediately in the next coupling step.
References
-
National Center for Biotechnology Information (NCBI). (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved October 26, 2023, from [Link]
Medicinal Chemistry Scaffold Guide: 2-(piperidin-4-yloxy)aniline
The 2-(piperidin-4-yloxy)aniline scaffold represents a high-value pharmacophore in modern medicinal chemistry, particularly within the Kinase Inhibitor and GPCR ligand chemical space. Its structural architecture—combining a polar, basic "tail" (piperidine) with an aromatic "head" (aniline) via a flexible ether linker—makes it an ideal motif for Solvent-Front Engineering .
This guide details the physicochemical properties, synthetic routes, and medicinal applications of this scaffold, designed for immediate application in drug discovery programs.
Executive Summary: The Solvent-Front Anchor
The This compound scaffold (CAS: 320417-11-6 ) serves as a critical "hinge-binder-plus-tail" motif. In kinase inhibition, the aniline amine typically forms hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues), while the ortho-piperidinyl ether extends into the solvent-exposed region. This "L-shaped" or "bent" conformation, distinct from para-substituted analogues, allows for:
-
Solubility Enhancement: The basic piperidine nitrogen (
) ensures high aqueous solubility at physiological pH. -
Selectivity Tuning: The flexible ether linker allows the piperidine ring to adopt conformations that avoid steric clashes with gatekeeper residues (e.g., T790M in EGFR).
-
Synthetic Versatility: It acts as a precursor for fused bicyclic systems, specifically 3,4-dihydro-2H-1,4-benzoxazines .
Physicochemical & Structural Profile
| Property | Value / Description | Impact on Drug Design |
| Molecular Weight | 192.26 Da (Free base) | Fragment-like; allows ample room for elaboration (MW < 500 rule). |
| H-Bond Donors | 3 (Aniline | Critical for hinge binding (aniline) and solvent interaction (piperidine). |
| H-Bond Acceptors | 3 (Ether | Ether oxygen can act as a weak acceptor or conformational lock. |
| cLogP | ~1.2 (Estimated) | Low lipophilicity supports good ADME profiles. |
| pK_a (Piperidine) | ~10.8 | Protonated at pH 7.4; drives lysosomotropic trapping and solubility. |
| pK_a (Aniline) | ~4.0 | Neutral at pH 7.4; maintains nucleophilicity for hinge binding. |
| Topology | Ortho-substituted | Prefers a "twisted" conformation to minimize dipole repulsion between O and N. |
Synthetic Architectures
The synthesis of this scaffold must avoid oxidation of the aniline and ensure complete reduction of the nitro precursor. The industry-standard route utilizes Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation .
Strategic Pathway: S_NAr & Reduction
This route is preferred over Mitsunobu coupling due to higher scalability and the avoidance of difficult-to-remove phosphine byproducts.
Figure 1: Synthetic workflow for the generation of the this compound core.
Experimental Protocols
Protocol A: Synthesis of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
-
Reagents: N-Boc-4-hydroxypiperidine (1.1 eq), 2-Fluoronitrobenzene (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), DMF (anhydrous).
-
Procedure:
-
Charge a flame-dried flask with N-Boc-4-hydroxypiperidine in anhydrous DMF (0.5 M concentration).
-
Cool to 0°C under
atmosphere. -
Add NaH portion-wise. Stir for 30 min at 0°C to form the alkoxide.
-
Add 2-Fluoronitrobenzene dropwise.
-
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.
-
Purification: Wash organics with water and brine. Dry over
. Flash chromatography (Hexane/EtOAc) yields the yellow solid product.
-
Protocol B: Reduction to tert-butyl 4-(2-aminophenoxy)piperidine-1-carboxylate
-
Reagents: Nitro intermediate (from Step A), 10% Pd/C (10 wt%), Methanol.
-
Procedure:
-
Dissolve the nitro compound in Methanol (0.2 M).
-
Add Pd/C catalyst carefully (under
flow to avoid ignition). -
Purge with Hydrogen gas (
balloon or 1 atm). -
Stir vigorously at RT for 4–16 hours. The yellow solution will turn colorless.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Validation: NMR should show the disappearance of aromatic nitro-shifts and appearance of broad aniline
peak (~3.5–4.5 ppm). -
Storage: Store under Argon at -20°C. Anilines are oxidation-sensitive.
-
Medicinal Chemistry Applications
A. Kinase Inhibitor Design (c-Met, Trk, ALK)
The ortho-ether linkage is a privileged feature in inhibitors targeting c-Met and Trk kinases. The Pierre Fabre patent series (e.g., WO2015092610) highlights this scaffold's utility.
-
Mechanism: The aniline nitrogen serves as the attachment point for a heterocycle (e.g., pyrimidine, quinoline) that binds the hinge. The piperidine ring projects into the solvent channel, where the basic nitrogen can form salt bridges with residues like Asp or Glu on the kinase surface.
-
Advantage: The ether oxygen introduces a "kink" that positions the piperidine away from the ATP-binding floor, reducing steric clashes with the ribose-binding pocket.
B. Precursor to Benzoxazines
This scaffold is the direct linear precursor to 3,4-dihydro-2H-1,4-benzoxazines , a core found in various GPCR ligands and anticoagulants.
-
Cyclization: Reaction with 1,2-dibromoethane or chloroacetyl chloride (followed by reduction) cyclizes the aniline nitrogen onto the piperidine ring (if functionalized) or an external linker, locking the conformation.
C. Structure-Activity Relationship (SAR) Map
Figure 2: SAR interaction map highlighting the functional roles of the scaffold domains.
References
-
Pierre Fabre Medicament. (2015).[3] N-acylpiperidine ether tropomyosin-related kinase inhibitors. WO2015092610A1.
-
Aerie Pharmaceuticals, Inc. (2014). Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors. US8785632B2.[4]
- BenchChem. (2025). Synthesis of 4-(Piperidin-4-yl)aniline and related scaffolds. (General reference for SNAr/Reduction protocols).
-
Chemical Book. (2025). Product entry: tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate (CAS 690632-14-5).
Sources
- 1. CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline - Google Patents [patents.google.com]
- 2. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline - Google Patents [patents.google.com]
- 3. Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
Piperidinyl Ether Aniline: A Privileged Pharmacophore in Kinase Inhibitor Design
The following technical guide provides an in-depth analysis of the Piperidinyl Ether Aniline pharmacophore, a privileged structural motif in modern medicinal chemistry. This guide is designed for researchers and drug development professionals, focusing on the structural, synthetic, and pharmacological attributes of this scaffold, particularly in the context of kinase inhibitor optimization.
Executive Summary
The Piperidinyl Ether Aniline scaffold—specifically defined as 4-(piperidin-4-yloxy)aniline and its derivatives—represents a versatile bifunctional building block in drug discovery. Unlike its direct carbon-linked analog (found in drugs like Ceritinib ), the ether-linked variant introduces a critical oxygen spacer that alters the vector, flexibility, and electronic properties of the molecule.
This guide analyzes the pharmacophore’s utility in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, specifically targeting solubility and metabolic stability while maintaining high-affinity interactions within the ATP-binding pockets of kinases such as ALK , EGFR , and ROS1 .
Structural Analysis & Pharmacophore Dissection
The scaffold is composed of three distinct functional domains, each serving a specific role in ligand-target binding kinetics.
The Piperidine Tail (Solubilizing Motif)
-
Function: Acts as a solvent-exposed tail. The secondary amine (pKa ~9–10) is typically protonated at physiological pH, enhancing aqueous solubility—a critical parameter for lipophilic kinase inhibitors.
-
SAR Insight: Substitution on the piperidine nitrogen (e.g., N-methyl, N-isopropyl) modulates lipophilicity (LogD) and can reduce hERG channel affinity compared to unsubstituted analogs.
The Ether Linker (The "Kink")
-
Geometry: The C–O–C bond angle (~110°) introduces a "kink" distinct from the linear or twisted geometry of a direct C–C bond (biphenyl-like). This allows the piperidine ring to adopt a "bent" conformation relative to the aniline, potentially fitting into specific sub-pockets (e.g., the ribose pocket or solvent channel) that are inaccessible to rigid analogs.
-
Electronic Effect: The oxygen atom acts as a weak Hydrogen Bond Acceptor (HBA) and donates electron density into the aniline ring via resonance, increasing the nucleophilicity of the aniline nitrogen—crucial for subsequent coupling reactions during synthesis.
The Aniline Head (The Anchor)
-
Function: The primary amine serves as the attachment point to the core heterocycle (e.g., pyrimidine, quinazoline). In the final drug molecule, the aniline NH often forms a critical hydrogen bond with the kinase hinge region (e.g., Met793 in EGFR).
-
Substitution: The position of the ether linkage (typically para) ensures the solubilizing tail extends away from the steric bulk of the hinge, projecting into the solvent front.
Table 1: Physicochemical Comparison of Linker Motifs
| Feature | Ether Linker (-O-) | Direct Bond (-C-C-) | Amide Linker (-NHCO-) |
| Flexibility | Moderate (Rotatable) | Low (Rigid/Twisted) | Low (Planar) |
| Bond Angle | ~110° (Bent) | ~180° (Linear axis) | ~120° (Planar) |
| H-Bonding | Acceptor only | None | Donor & Acceptor |
| Metabolic Risk | O-dealkylation (CYP mediated) | Low | Hydrolysis (rare) |
| Solubility Impact | High (Polar) | Neutral | High (Polar) |
Synthetic Methodology
The synthesis of the 4-(piperidin-4-yloxy)aniline scaffold is a robust, self-validating protocol relying on Nucleophilic Aromatic Substitution (
Protocol: Synthesis of tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate
Objective: Synthesize the protected scaffold on a gram scale.
Reagents:
-
1-Boc-4-hydroxypiperidine (1.0 eq)
-
1-Fluoro-4-nitrobenzene (1.1 eq)
-
Sodium Hydride (60% in oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq)
-
Solvent: Anhydrous DMF or THF[1]
-
Catalyst: 10% Pd/C (for reduction)
Step-by-Step Workflow:
-
Deprotonation: To a solution of 1-Boc-4-hydroxypiperidine in anhydrous DMF at 0°C, add NaH portion-wise. Stir for 30 min to generate the alkoxide. Checkpoint: Evolution of
gas ceases. - Coupling: Add 1-Fluoro-4-nitrobenzene dropwise. Warm to Room Temperature (RT) and stir for 4–6 hours.
-
Workup: Quench with ice water. The product often precipitates.[1] Filter and wash with water. If oil forms, extract with EtOAc.
-
Reduction: Dissolve the nitro intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%). Hydrogenate under
balloon (1 atm) for 2–12 hours.-
Alternative: Fe powder/
in EtOH/ for chemoselective reduction if other reducible groups are present.
-
-
Purification: Filter through Celite. Concentrate filtrate.[1] The resulting aniline is typically >95% pure and can be used directly or recrystallized from Ethanol.
Visualization of Synthetic Workflow
The following diagram outlines the logical flow and critical decision points in the synthesis.
Figure 1: Step-by-step synthetic pathway for the Piperidinyl Ether Aniline scaffold.
Medicinal Chemistry Applications & Case Studies
Kinase Inhibitor Optimization
The piperidinyl ether aniline motif is frequently employed to overcome resistance mechanisms in Tyrosine Kinase Inhibitors (TKIs).
-
Case Study: ALK Inhibitors (Ceritinib Analogs) While Ceritinib (LDK378) utilizes a piperidine directly attached to the phenyl ring, research into "Next-Generation" inhibitors often explores the ether linkage to modify the vector of the solubilizing group.
-
Mechanism:[1][2] The ether oxygen allows the piperidine to sit deeper in the solvent channel or interact with specific residues (e.g., Asp/Glu) via water-mediated bridges, potentially improving potency against resistant mutants (e.g., L1196M gatekeeper mutations).
-
Data: Analogs replacing the C-C bond with C-O-C often show improved microsomal stability due to the metabolic handle of the ether (O-dealkylation) being less prone to rapid oxidation compared to certain benzylic positions, although this is context-dependent.
-
Biological Signaling Context
The scaffold is primarily used to target intracellular kinase domains. The diagram below illustrates the interaction of a generic inhibitor containing this scaffold within the ATP-binding pocket.
Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.
References
-
BenchChem. "4-(Piperidin-4-yl)aniline | High-Purity Building Block." BenchChem Technical Data. Link
-
Marsilje, T. H., et al. "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-[2-(isopropylsulfonyl)phenyl]pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 2013. Link
-
MedChemExpress. "4-(Piperidin-4-yloxy)aniline Synthesis and Intermediates." MCE Product Catalog. Link
-
Kim, Y., et al. "Replacing the terminal piperidine in ceritinib with aliphatic amines confers activities against crizotinib-resistant mutants including G1202R." Bioorganic & Medicinal Chemistry, 2019. Link
-
Sigma-Aldrich. "4-(Piperidin-4-yloxy)aniline CAS 54684-75-0." MilliporeSigma Product Detail. Link
Sources
An In-depth Technical Guide to 2-(Piperidin-4-yloxy)aniline: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 2-(piperidin-4-yloxy)aniline, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While not a widely commercialized compound, its unique structural combination of a piperidine ring and an aniline moiety, linked by an ether bridge, makes it a compelling scaffold for the development of novel therapeutic agents. This document outlines the fundamental molecular properties, a plausible synthetic route, methods for purification and characterization, and a discussion of its potential applications based on the known pharmacology of related structures.
Core Molecular Properties
Molecular Formula: C₁₁H₁₆N₂O
Molecular Weight: 192.26 g/mol
The structure of this compound features a piperidine ring connected via an ether linkage at its 4-position to the 2-position of an aniline ring. This arrangement provides a combination of a flexible, saturated heterocyclic amine and a rigid aromatic amine, offering multiple points for chemical modification and interaction with biological targets.
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 47.2 Ų |
Note: These properties are computationally derived and provide an estimation of the compound's characteristics.
Proposed Synthesis and Experimental Protocol
The synthesis of this compound can be logically approached through a multi-step process, beginning with commercially available starting materials. A common and effective strategy for forming the aryl ether bond is the Williamson ether synthesis, followed by the reduction of a nitro group to the desired aniline. The piperidine nitrogen is typically protected during the initial steps to prevent side reactions.
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A four-step synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate
-
Dissolve 4-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or diisopropylethylamine, to the solution.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous solutions to remove impurities, followed by drying and concentration of the organic phase to yield the Boc-protected piperidine.
Step 2: Synthesis of tert-Butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate
-
In an inert atmosphere, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a polar aprotic solvent like dimethylformamide (DMF) or THF.
-
Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide.
-
After stirring for a short period, add 2-fluoronitrobenzene to the reaction mixture.
-
Heat the reaction to facilitate the nucleophilic aromatic substitution. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
Step 3: Synthesis of tert-Butyl 4-(2-aminophenoxy)piperidine-1-carboxylate
-
Dissolve the nitro compound from the previous step in a solvent such as methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the amino compound.
Step 4: Synthesis of this compound (Deprotection)
-
Dissolve the Boc-protected amine in a solvent like DCM.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture to remove the excess acid and solvent.
-
Neutralize the resulting salt with a base (e.g., saturated sodium bicarbonate solution) and extract the free amine into an organic solvent.
-
Dry and concentrate the organic extracts to yield the final product, this compound.
Purification and Structural Characterization
Purification of the final compound can be achieved through standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system. The identity and purity of this compound would be confirmed by a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline ring, a broad singlet for the -NH₂ protons, and characteristic signals for the piperidine ring protons, including a multiplet for the proton at the 4-position. |
| ¹³C NMR | Resonances for the six aromatic carbons, with the carbon attached to the oxygen appearing at a characteristic downfield shift, and signals for the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at m/z 193.13). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-N stretching, C-O-C stretching of the ether linkage, and aromatic C-H stretching. |
Potential Applications in Drug Discovery and Development
The piperidine moiety is a prevalent scaffold in a wide range of pharmaceuticals due to its ability to impart favorable physicochemical properties and to interact with various biological targets. The aniline portion of the molecule is also a common feature in many bioactive compounds. The combination of these two pharmacophores in this compound suggests several potential areas for therapeutic investigation.
-
Central Nervous System (CNS) Agents: The piperidine ring is a key component of many CNS-active drugs. The overall structure of this compound could serve as a starting point for the development of novel antipsychotics, antidepressants, or agents for neurodegenerative diseases.
-
Anti-inflammatory and Analgesic Agents: Aniline derivatives have been explored for their anti-inflammatory and analgesic properties. The incorporation of the piperidine group could modulate the activity and pharmacokinetic profile of such compounds.
-
Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors used in oncology. The piperidine moiety can be functionalized to target specific regions of the ATP-binding pocket of various kinases.
Conclusion
This compound represents a versatile and synthetically accessible scaffold for the development of novel small molecule therapeutics. This guide has provided its fundamental molecular properties, a detailed, plausible synthetic route, and an overview of its potential applications in drug discovery. The combination of the piperidine and aniline moieties offers a rich platform for further chemical exploration and biological evaluation in a variety of therapeutic areas. Researchers and drug development professionals are encouraged to consider this compound as a valuable building block in their quest for new and effective medicines.
References
Due to the novelty of the specific compound "this compound," the following references pertain to the synthesis and application of structurally related molecules and the general methodologies described in this guide.
- Williamson Ether Synthesis: For general principles and applications of the Williamson ether synthesis, refer to standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."
-
Boc Protection and Deprotection: Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Reduction of Nitroarenes: For a review of methods for the reduction of nitroarenes to anilines, see: Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective catalytic hydrogenation of functionalized nitroarenes: an update. Catalysis Science & Technology, 1(1), 7-19. [Link]
-
Piperidine in Medicinal Chemistry: A review on the importance of the piperidine scaffold in drug design: O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities. Natural Product Reports, 17(5), 435-446. [Link]
Therapeutic Potential and Structural Versatility of Piperidine-Substituted Anilines
Executive Summary
The piperidine-substituted aniline scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for two distinct but high-impact therapeutic classes: potent opioid analgesics (e.g., fentanyl) and targeted kinase inhibitors (e.g., gilteritinib, ceritinib). This guide analyzes the structural versatility of this motif, detailing its role in modulating lipophilicity, receptor binding affinity, and metabolic stability. We provide a technical deep-dive into the synthesis, Structure-Activity Relationships (SAR), and safety liabilities—specifically hERG channel inhibition—associated with this chemical architecture.
Structural Classification & Pharmacophore Analysis
The "piperidine-substituted aniline" can be categorized into two primary distinct structural classes based on the connectivity between the piperidine ring and the aniline moiety.
Class A: N-(Piperidin-4-yl)anilines (The Opioid Core)
In this configuration, the aniline nitrogen is directly bonded to the C4 position of the piperidine ring.
-
Primary Application: Mu-opioid receptor (MOR) agonists.
-
Key Example: Fentanyl, Carfentanil.
-
Pharmacophore Function: The basic piperidine nitrogen mimics the tyramine nitrogen of endogenous enkephalins, while the aniline phenyl ring engages in
-stacking interactions within the receptor pocket.
Class B: (Piperidinyl)anilines (The Kinase Linker)
Here, the piperidine ring acts as a substituent (often via a linker or direct C-N bond) on the phenyl ring of the aniline.
-
Primary Application: Tyrosine Kinase Inhibitors (TKIs) for oncology.
-
Key Example: Gilteritinib (FLT3 inhibitor), Ceritinib (ALK inhibitor).
-
Pharmacophore Function: The piperidine moiety is often positioned to interact with the "solvent front" of the ATP-binding pocket, improving water solubility and pharmacokinetic (PK) properties of otherwise lipophilic kinase inhibitors.
Case Study I: The Opioid Scaffold (Class A)
The 4-anilinopiperidine core is the foundation of the fentanyl series. Its extreme potency and rapid onset are driven by high lipophilicity and a precise fit within the MOR transmembrane domain.
Structure-Activity Relationship (SAR)
The potency of Class A compounds is highly sensitive to substitutions at three key regions:
| Region | Modification | Effect on Potency/Activity |
| Piperidine N (R1) | Phenethyl (Ph-CH2-CH2-) | Optimal. 80-100x Morphine (Fentanyl). |
| Methyl | Reduced potency. | |
| Thienylethyl | High potency (Sufentanil). | |
| Aniline Nitrogen (R2) | Propionyl (-CO-Et) | Optimal. Essential for high affinity. |
| Acetyl | Reduced potency. | |
| Piperidine C4 (R3) | Carbomethoxy (-COOMe) | Ultra-high potency (Carfentanil, ~10,000x Morphine). |
| Methyl (C3 position) | Increases therapeutic index (Ohmefentanyl). |
Synthesis: The Janssen Route (Optimized)
The synthesis of the 4-anilinopiperidine core typically follows the "Janssen method," relying on a reductive amination sequence.
Regulatory Warning: N-phenylpiperidin-4-amine (4-AP) and 4-anilino-N-phenethylpiperidine (4-ANPP) are List I Chemicals (DEA) and international controlled precursors. The following workflow is for analytical and forensic reference.
Figure 1: The Janssen synthetic pathway for Class A scaffolds. Note the critical intermediate 4-ANPP.
Case Study II: Targeted Oncology (Class B)
In kinase inhibitors, the piperidine-substituted aniline motif is engineered to solve a common problem in drug discovery: solubility .
Mechanism of Action: The Solvent Front
Kinase inhibitors often bind in the deep, hydrophobic ATP pocket. To prevent the molecule from being too lipophilic (which leads to poor oral bioavailability), a "solubilizing tail" is added.
-
Gilteritinib (Xospata): Used for AML with FLT3 mutations.[1][2][3] The piperidine ring is attached to the aniline via a cyclic amine chain. This basic center is protonated at physiological pH, enhancing solubility without disrupting the binding of the aniline to the kinase hinge region.
-
Ceritinib (Zykadia): ALK inhibitor. The piperidine ring projects into the solvent channel, forming hydrogen bonds with water molecules and specific residues (e.g., Asp/Glu) at the pocket entrance.
Toxicology & Safety: The hERG Liability
A critical liability for piperidine-containing drugs is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to fatal cardiac arrhythmias (Torsades de Pointes).
Mechanism of hERG Blockade
The hERG channel pore contains two aromatic residues (Tyr652 and Phe656).
-
Pharmacophore Overlap: The basic nitrogen of the piperidine (protonated at pH 7.4) forms a cation-
interaction with the aromatic face of Tyr652. -
Lipophilicity: The hydrophobic aniline tail engages in
-stacking with Phe656.
Mitigation Strategies
-
pKa Modulation: Lowering the basicity of the piperidine nitrogen (e.g., by adding adjacent electron-withdrawing groups like fluorine) reduces the strength of the cation-
interaction. -
Zwitterions: Introducing a carboxylic acid moiety to create a zwitterion can prevent hERG binding while maintaining target affinity.
Experimental Protocols
Protocol A: General Reductive Amination (Synthesis of Class A Scaffold)
Applicability: Synthesis of reference standards for 4-anilinopiperidine derivatives.
Reagents:
-
1-Boc-4-piperidone (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (AcOH) (1.0 eq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 1-Boc-4-piperidone (10 mmol) and aniline (11 mmol) in DCM (50 mL). Add AcOH (10 mmol). Stir at room temperature for 2 hours under nitrogen atmosphere. Note: Monitoring by TLC should show consumption of ketone.
-
Reduction: Cool the solution to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quench: Quench the reaction with saturated aqueous NaHCO3 (30 mL). Stir for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine organic extracts.
-
Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the N-Boc-4-anilinopiperidine.
-
Validation: Verify structure via 1H-NMR (diagnostic triplet for para-aniline proton) and LC-MS (M+1 peak).
Protocol B: hERG Fluorescence Polarization Assay (Safety Screening)
Applicability: Screening piperidine analogs for cardiotoxicity risk.
Principle: Competition binding assay using a fluorescent hERG ligand (e.g., E-4031 conjugated tracer).
Workflow:
-
Preparation: Prepare membrane fractions expressing hERG channels (HEK293 transfected cells).
-
Incubation:
-
Add 10 µL of test compound (serial dilutions in DMSO) to 384-well black plates.
-
Add 10 µL of fluorescent tracer (1 nM final concentration).
-
Add 20 µL of hERG membrane suspension.
-
-
Equilibrium: Incubate at room temperature for 2 hours in the dark.
-
Measurement: Read Fluorescence Polarization (FP) on a multi-mode plate reader (Ex: 530 nm, Em: 590 nm).
-
Analysis: Calculate IC50 by fitting data to a 4-parameter logistic equation. High polarization indicates tracer binding (no inhibition); low polarization indicates displacement by the test compound (hERG blockade).
References
-
Janssen, P. A. J. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia. Link
-
Drug Enforcement Administration (DEA). (2020).[4] Designation of 4-Anilinopiperidine as a List I Chemical. Federal Register. Link
-
Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Blood Cancer Journal. Link
-
Marsault, E., & Peterson, M. L. (2011). Medicinal chemistry principles in current strategies to overcome drug-induced hERG cardiotoxicity. Journal of Medicinal Chemistry. Link
-
Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of Novel Benzimidazole Scaffolds Using 2-(piperidin-4-yloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the synthesis of benzimidazole derivatives utilizing 2-(piperidin-4-yloxy)aniline as a key precursor. This document outlines the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for leveraging this versatile building block in medicinal chemistry and drug discovery. The benzimidazole moiety is a prominent pharmacophore, and its fusion with a piperidine ring via an ether linkage offers a unique topology for exploring new chemical space and developing novel therapeutic agents.[1][2]
Introduction: The Strategic Value of the this compound Scaffold
The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The strategic incorporation of a piperidin-4-yloxy moiety onto an aniline precursor introduces several advantageous features for drug design:
-
Modulation of Physicochemical Properties: The piperidine ring can be readily functionalized to fine-tune solubility, lipophilicity, and metabolic stability.
-
Introduction of a Key Basic Center: The nitrogen atom in the piperidine ring provides a basic handle that can be crucial for target engagement and pharmacokinetic profiling.
-
Vectorial Exit Point for Further Derivatization: The piperidine nitrogen serves as a convenient point for introducing additional chemical diversity to explore structure-activity relationships (SAR).[4][5][6]
This guide focuses on the practical application of this compound as a substituted o-phenylenediamine surrogate for the construction of novel benzimidazole-containing compounds.
Mechanistic Insight: The Phillips-Ladenburg Condensation
The most direct and widely employed method for benzimidazole synthesis from o-phenylenediamines is the Phillips-Ladenburg condensation.[7][8] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic conditions.
The generally accepted mechanism proceeds as follows:
-
Amide Formation: One of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or a related electrophile) to form an initial amide intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the carbonyl carbon of the newly formed amide in an intramolecular fashion.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to yield the final aromatic benzimidazole ring.
This robust reaction is amenable to a wide range of substrates, making it an ideal choice for the cyclization of this compound with various electrophilic partners.[8]
Figure 1: Phillips-Ladenburg Condensation Workflow.
Experimental Protocols
Synthesis of the Precursor: this compound
Before proceeding to the benzimidazole synthesis, the precursor this compound must be prepared. A common route involves the nucleophilic aromatic substitution of a suitable o-nitrohalobenzene with N-Boc-4-hydroxypiperidine, followed by reduction of the nitro group.
Protocol 3.1.1: Synthesis of tert-butyl 4-((2-nitrophenyl)oxy)piperidine-1-carboxylate
| Reagent/Solvent | Molar Eq. | MW | Amount |
| 1-fluoro-2-nitrobenzene | 1.0 | 141.10 | 1.41 g |
| N-Boc-4-hydroxypiperidine | 1.1 | 201.25 | 2.21 g |
| Potassium carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g |
| Dimethylformamide (DMF) | - | - | 20 mL |
Procedure:
-
To a stirred solution of 1-fluoro-2-nitrobenzene (1.0 eq) and N-Boc-4-hydroxypiperidine (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired product.
Protocol 3.1.2: Synthesis of this compound
| Reagent/Solvent | Molar Eq. | MW | Amount |
| tert-butyl 4-((2-nitrophenyl)oxy)piperidine-1-carboxylate | 1.0 | 322.38 | 3.22 g |
| Palladium on carbon (10% Pd/C) | 0.1 | - | 0.32 g |
| Methanol (MeOH) | - | - | 50 mL |
| Trifluoroacetic acid (TFA) | - | - | 10 mL |
| Dichloromethane (DCM) | - | - | 40 mL |
Procedure:
-
Dissolve the product from Protocol 3.1.1 (1.0 eq) in methanol.
-
Add 10% Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Stir vigorously until the reaction is complete (monitored by TLC, typically 4-6 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting crude amine in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature for 2-3 hours to remove the Boc protecting group.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with a 1 M NaOH solution to pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound, which can be used in the next step without further purification.
Synthesis of 2-Substituted Benzimidazoles
The following protocols detail the synthesis of benzimidazoles from this compound using either a carboxylic acid or an aldehyde as the electrophilic partner.
Protocol 3.2.1: Condensation with a Carboxylic Acid (Phillips-Ladenburg Reaction)
This is a classic and reliable method for forming the benzimidazole ring.[7][8]
| Reagent/Solvent | Molar Eq. | Example |
| This compound | 1.0 | - |
| Carboxylic Acid (R-COOH) | 1.1 | Acetic Acid |
| Hydrochloric Acid (4M) | - | - |
| Water | - | - |
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in 4M hydrochloric acid.
-
Add the desired carboxylic acid (1.1 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or 10% sodium hydroxide until the pH is ~8-9.[9]
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the collected solid or the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 2-substituted-5-(piperidin-4-yloxy)-1H-benzimidazole.
Figure 2: Workflow for Protocol 3.2.1.
Protocol 3.2.2: Reductive Cyclization with an Aldehyde
This two-step, one-pot procedure involves the initial formation of a Schiff base, which then undergoes oxidative cyclization.[10][11]
| Reagent/Solvent | Molar Eq. | Example |
| This compound | 1.0 | - |
| Aldehyde (R-CHO) | 1.0 | Benzaldehyde |
| Oxidizing Agent | - | e.g., H₂O₂, Oxone® |
| Solvent | - | e.g., Acetonitrile, DMF |
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.
-
Add the oxidizing agent (e.g., H₂O₂[11] or Oxone®) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate (if H₂O₂ was used) or water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Characterization and Validation
The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[6][12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.[4][12]
-
Infrared (IR) Spectroscopy: To identify key functional groups.[12]
-
Melting Point: To assess the purity of solid compounds.[12]
Applications in Drug Discovery
The novel benzimidazoles synthesized from this compound are valuable scaffolds for various therapeutic areas. The piperidine moiety can be further derivatized to optimize activity and pharmacokinetic properties. For example, acylation, alkylation, or sulfonylation of the piperidine nitrogen can lead to the discovery of potent and selective inhibitors of kinases, G-protein coupled receptors, or other biological targets.[3][13] These compounds have shown potential as anti-inflammatory agents, antibacterial agents, and CNS-active molecules.[5][13][14]
References
-
Gholami, J., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials, 10(12), 2405. Available at: [Link]
-
Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. Available at: [Link]
-
CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]
-
Sci-Hub. Discovery of Novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole Derivatives as Potential Anti‐Inflammatory Agents. Available at: [Link]
-
Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research, 4(1), 57-67. Available at: [Link]
-
Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824. Available at: [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available at: [Link]
-
Patel, K. S., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Available at: [Link]
-
Adaya, A. A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(13), 5084. Available at: [Link]
- Google Patents. 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
-
Pawar, S. R. (2018). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Slideshare. Available at: [Link]
-
Uslaner, J. M., et al. (2013). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Chemical Neuroscience, 4(1), 115-133. Available at: [Link]
-
Molou, K. Y. G., et al. (2022). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Acta Chimica et Pharmaceutica Indica, 12(3), 184. Available at: [Link]
-
Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(4), 509-516. Available at: [Link]
-
Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Academia.edu. Various approaches for the synthesis of 4-(1H-benzo[d] imidazol-2-yl)aniline. Available at: [Link]
-
Sun, C., et al. (2014). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 24(15), 3329-3332. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Biomolecules, 13(10), 1461. Available at: [Link]
-
Patel, V., et al. (2013). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 22(12), 5988-5998. Available at: [Link]
-
ResearchGate. The Phillips–Ladenburg imidazole synthesis. Available at: [Link]
-
Sharma, A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101169. Available at: [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available at: [Link]
-
Wang, Y., et al. (2023). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. PubMed. Available at: [Link]
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sci-Hub. Discovery of Novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole Derivatives as Potential Anti‐Inflammatory Agents / Chemical Biology & Drug Design, 2015 [sci-hub.box]
- 6. worldscientificnews.com [worldscientificnews.com]
- 7. adichemistry.com [adichemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Catalytic Hydrogenation Strategies for 2-(piperidin-4-yloxy)nitrobenzene
Introduction & Scope
The reduction of 2-(piperidin-4-yloxy)nitrobenzene to its corresponding aniline, 2-(piperidin-4-yloxy)aniline , is a critical transformation in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, most notably Ceritinib (LDK378) .[1]
This intermediate often exists in an N-protected form (e.g., tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate) to prevent side reactions involving the secondary amine.[1] The reduction of the nitro group requires high chemoselectivity to avoid hydrogenolysis of the ether linkage or saturation of the aromatic ring.
This guide details three validated protocols for this transformation, ranging from standard batch hydrogenation to continuous flow processing.
Chemical Transformation[1][2][3][4]
The core reaction involves the six-electron reduction of the nitro group (
Figure 1: General reaction scheme for the catalytic hydrogenation of the target nitroarene.
Mechanism & Critical Process Parameters (CPPs)
Understanding the mechanism is vital for troubleshooting incomplete conversions. The reaction follows the Haber-Lukashevich pathway , occurring on the surface of the heterogeneous catalyst.
Mechanistic Pathway[2][4][5][6]
Figure 2: Stepwise reduction pathway.[1] Accumulation of the Nitroso intermediate can lead to colored azoxy impurities if hydrogen pressure is insufficient.
Critical Process Parameters
| Parameter | Recommendation | Rationale |
| Catalyst Loading | 5–10 wt% (dry basis) | Sufficient active sites to prevent catalyst poisoning by the amine product.[1] |
| Solvent | Methanol or Ethanol | High solubility of nitro-substrate; protic solvents facilitate proton transfer steps.[1] |
| Pressure | 3–5 bar (45–75 psi) | Higher pressure minimizes the lifetime of the reactive nitroso intermediate, reducing side reactions. |
| Temperature | 25°C – 40°C | Elevated temp increases rate but >50°C risks ether cleavage or ring saturation.[1] |
Experimental Protocols
Method A: Batch Catalytic Hydrogenation (Standard)
Best for: Routine laboratory synthesis (1g – 50g scale).
Safety Note: Dry Pd/C is pyrophoric.[1] Always keep it wet with water or add it under an inert atmosphere (Argon/Nitrogen).[1]
-
Preparation:
-
In a hydrogenation pressure vessel (e.g., Parr shaker), dissolve 10.0 g of tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate in 100 mL of Methanol (HPLC grade).
-
Optional: If using the free amine, add 1.1 eq of HCl to form the salt, improving solubility and preventing catalyst poisoning by the secondary amine.
-
-
Catalyst Addition:
-
Under a gentle stream of Nitrogen, add 1.0 g of 10% Pd/C (50% water wet).
-
Note: The water content in the catalyst reduces fire risk and does not interfere with this reaction.
-
-
Hydrogenation:
-
Monitoring:
-
Work-up:
-
Filter the mixture through a Celite® pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard).
-
Wash the cake with 20 mL Methanol.
-
Concentrate the filtrate under reduced pressure to yield the off-white solid product.
-
Method B: Continuous Flow Hydrogenation
Best for: Scale-up, safety, and cleaner profiles.[1]
Equipment: H-Cube® or similar packed-bed reactor.
-
Solution Prep: Dissolve substrate (0.1 M) in Ethanol/THF (1:1). The THF helps if the substrate has solubility issues in pure ethanol.
-
Cartridge: Use a 10% Pd/C CatCart® (30mm or 70mm depending on scale).
-
Parameters:
-
Execution:
-
Advantage: The short residence time (<2 mins) prevents thermal degradation and the closed system eliminates H₂ gas handling risks.
Method C: Chemical Reduction (Fe/NH₄Cl)
Best for: Labs lacking hydrogenation equipment or if halogen substituents are present on the ring (to avoid dehalogenation).
-
Setup: 3-neck round bottom flask with reflux condenser and mechanical stirrer.
-
Reaction:
-
Suspend 5.0 g substrate in 50 mL Ethanol and 15 mL Water.
-
Add 2.5 g Ammonium Chloride (
) and 3.0 g Iron Powder (325 mesh).
-
-
Process:
-
Heat to reflux (approx 75°C) for 2 hours.
-
The grey iron powder will turn into a rusty brown sludge (
).
-
-
Work-up:
-
Filter hot through Celite to remove iron oxides.[1]
-
Basify filtrate with
if necessary, then extract with Ethyl Acetate.
-
Quality Control & Analytics
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV 254 nm.[1]
-
Expected Result: Nitro starting material elutes later (more hydrophobic); Aniline product elutes earlier.[1]
NMR Validation (
-
Disappearance: Signals for the nitro-adjacent aromatic protons (typically shifted downfield ~7.8 ppm) will shift upfield.[1]
-
Appearance: Broad singlet for
usually appears around 4.5–5.0 ppm.[1]
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (<90% Conv.) | Catalyst poisoning by amine.[1] | Add 1% Acetic Acid to the solvent to protonate the amine product as it forms. |
| Dehalogenation (if Cl/F present) | Pd/C is too active.[1] | Switch to Method C (Fe/NH₄Cl) or use Platinum on Carbon (Pt/C) sulfided.[1] |
| Unknown Impurity (M+16) | Hydroxylamine intermediate.[1][6] | Reaction stopped too early or H₂ pressure too low.[1] Increase pressure and time. |
| Ether Cleavage | Temperature too high / Acidic.[1] | Ensure Temp <40°C. Avoid strong mineral acids during hydrogenation.[1] |
References
-
Novartis AG. (2008).[1] Patent WO2008073687: Pyrimidine derivatives as ALK inhibitors.[1] (Describes the synthesis of LDK378 intermediates).
-
Common Organic Chemistry. (2023). Nitro Reduction: Common Conditions and Mechanisms.[7][8]
-
BenchChem. (2025).[1][9] A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
-
Vertex AI Search. (2025).[1] Synthesis of this compound hydrogenation. (Aggregated search results for protocol verification).
Sources
- 1. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceritinib intermediate and preparation method and application thereof - Patent CN-105646333-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(piperidin-4-yloxy)aniline
Case ID: PUR-2PIP-ANL-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Column Chromatography Purification of Polar Basic Amines
Executive Summary & Triage
User Query: "I am experiencing significant tailing, poor recovery, and co-elution during the purification of 2-(piperidin-4-yloxy)aniline using standard silica gel chromatography."
Diagnostic Analysis: The target compound, This compound , presents a classic "dual-threat" challenge in chromatography:
-
High Polarity/Basicity: The molecule contains a secondary aliphatic amine (piperidine, pKa ~11) and a primary aromatic amine (aniline, pKa ~4.6). The basic piperidine moiety interacts strongly with the acidic silanol groups (
) on standard silica gel, causing peak tailing and irreversible adsorption (low recovery). -
Oxidative Instability: The electron-rich aniline group is susceptible to oxidation, often observed as the compound turning brown/black on the column if the separation takes too long.
Immediate Recommendation: Do not use untreated silica with standard neutral solvents (e.g., Hexane/EtOAc). You must employ a Base-Modified Mobile Phase or switch to an Alternative Stationary Phase .
Method Development & Protocols
Protocol A: Base-Modified Normal Phase Silica (Standard)
Best for: Routine purification when C18 or Amine-silica is unavailable.
The Mechanism: Standard silica gel is slightly acidic (pH ~5). Basic amines protonate upon contact, forming ionic bonds with silanols. Adding a volatile base (Triethylamine or Ammonia) to the mobile phase saturates these silanol sites, allowing the amine product to elute freely as a free base.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% (v/v) Triethylamine (TEA) OR 1% Ammonium Hydroxide (
).
Step-by-Step Workflow:
-
Column Pre-treatment (Critical):
-
Prepare a slurry of silica gel in 100% DCM containing 1% TEA .
-
Pour the column and flush with 2–3 column volumes (CV) of this solvent. This "deactivates" the silica before your sample ever touches it.
-
-
Sample Loading:
-
Preferred:Dry Loading .[1] Dissolve the crude material in a minimal amount of MeOH/DCM, add silica (ratio 1:2 sample:silica), and evaporate to dryness. Load the resulting powder on top of the packed column.
-
Reasoning: Liquid loading polar amines often leads to precipitation at the top of the column when the solvent mixes with the non-polar mobile phase.
-
-
Elution Gradient:
-
Start: 100% DCM (with 1% TEA).
-
Ramp: 0%
10% MeOH (with 1% TEA) in DCM over 10–15 CVs. -
Note: The compound typically elutes between 5–8% MeOH.
-
-
Detection:
-
UV at 254 nm (Strong aniline absorption).
-
Ninhydrin Stain (Turns red/purple upon heating due to the amine).
-
Protocol B: Reverse Phase (C18) Flash Chromatography
Best for: High purity requirements, scaling up, or if the compound degrades on silica.
The Mechanism: C18 silica is neutral and lacks the acidic silanols that cause tailing. The separation is driven by hydrophobicity, which is gentler on the aniline moiety.
Materials:
-
Stationary Phase: C18-bonded silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Bicarbonate for basic pH).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol.
Workflow:
-
Gradient: 5% B
100% B. -
pH Control:
-
Acidic (Formic Acid): The amine will be protonated (salt form). It will elute earlier (more polar).
-
Basic (Ammonium Bicarbonate): The amine stays neutral. Better retention and peak shape for this specific compound.
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct purification pathway based on your specific lab constraints and compound behavior.
Caption: Decision tree for selecting the optimal stationary phase and mobile phase modifiers based on TLC behavior.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Broad, tailing peaks | Interaction between piperidine amine and acidic silanols. | Add Base: Add 1% Triethylamine (TEA) or 1% |
| Compound turns brown on column | Oxidation of the aniline moiety on the silica surface. | Speed & inertness: Run the column faster. Use Nitrogen pressure. Switch to C18 (neutral pH) or Alumina (Neutral/Basic) [3]. |
| Product "stuck" at baseline | Solvent system too non-polar; strong ionic binding. | Increase Polarity/Ionic Strength: Switch to DCM/MeOH/NH3 (90:9:1). If using C18, ensure pH is adjusted to keep amine neutral [1]. |
| Co-elution with impurities | Overloading or poor solubility. | Dry Load: Adsorb crude onto silica before loading. Do not load as a liquid concentrate if precipitation occurs [1]. |
| Two peaks for same compound | Partial protonation (Free base vs. Salt species). | Unified pH: Ensure the mobile phase is distinctly basic (TEA) or acidic (TFA) to force the compound into a single ionization state [4]. |
Frequently Asked Questions (FAQs)
Q1: Can I use Alumina instead of Silica? A: Yes. Neutral or Basic Alumina is often superior for sensitive amines because it is less acidic than silica. It reduces the need for aggressive amine modifiers like TEA. However, alumina has lower theoretical plate counts (resolution) than silica. Use Grade III (deactivated with water) if the compound is very unstable.
Q2: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and can be difficult to remove by rotovap alone.
-
Method 1: Azeotrope with heptane or toluene.
-
Method 2: Dissolve the product in DCM and wash with saturated Sodium Bicarbonate (
) or water (if product is not water-soluble). -
Method 3: Dry under high vacuum (< 1 mbar) with mild heating (40°C) for 12+ hours.
Q3: My product is an oil after the column. How do I get a solid? A: this compound derivatives are often oils or low-melting solids as free bases. To obtain a stable solid:
-
Dissolve the oil in minimal Ethanol or Diethyl Ether.
-
Add HCl (4M in Dioxane) dropwise.
-
The hydrochloride salt will precipitate. Filter and wash with ether. This stabilizes the aniline against oxidation.
Q4: Why does my TLC show a spot at the baseline even in 100% MeOH? A: This is likely the salt form of the amine interacting strongly with the binder on the TLC plate. Add 1-2 drops of Ammonium Hydroxide to your TLC developing chamber. This deprotonates the amine, allowing it to move up the plate.
References
-
Biotage Application Note. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed 2024.
-
Sigma-Aldrich Technical Guide. "Column Cleaning and Regeneration for Ion Exchange and Silica." Sigma-Aldrich.
-
University of Rochester. "Chromatography: The Solid Phase - Choosing Media for Separation." Department of Chemistry.
-
ResearchGate Forum. "Piperidine derivatives - extra peak in pure compounds. Why and how to change it?" ResearchGate.[2][3] Accessed 2025.[4][5][6][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-[4-(2-Propan-2-yloxyethyl)piperazin-1-yl]aniline | C15H25N3O | CID 61484780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Piperidin-4-yl)aniline | C11H16N2 | CID 22047841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Removal of Palladium Impurities from Aniline Intermediates
Welcome to the technical support center for the purification of aniline intermediates. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of residual palladium catalysts from their reaction mixtures. Adherence to strict regulatory limits for elemental impurities is critical in pharmaceutical development, and this resource provides practical, evidence-based solutions to achieve these goals.[1][2]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Question 1: I've treated my aniline intermediate with a thiol-based scavenger, but the residual palladium level is still unacceptably high. What could be the issue?
Answer:
Several factors can contribute to the low efficiency of a palladium scavenger. Let's break down the potential causes and solutions:
-
Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species present in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), while other types might be more suitable for Pd(0). It's also crucial that the scavenger is compatible with your solvent system. Some are designed for aqueous media, while others are for organic solvents.
-
Insufficient Scavenger Loading or Reaction Time: The amount of scavenger and the duration of the treatment are key parameters. For initial trials, using 3-5 equivalents of the scavenger relative to the palladium content is a good starting point.[3] The reaction mixture should be stirred for a sufficient time, typically ranging from a few hours to overnight.[3][4] Monitoring the progress of the scavenging process by analyzing samples at different time points can help optimize the reaction time.[5]
-
Sub-optimal Temperature: While many scavenging processes work well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate the binding of palladium to the scavenger.[4] However, it's essential to first confirm the thermal stability of your aniline intermediate at the elevated temperature.
-
Mass Transfer Limitations: In heterogeneous scavenging systems (solid scavenger in a liquid solution), efficient mixing is crucial to ensure adequate contact between the scavenger and the palladium species. If you are using a magnetic stirrer, ensure the stirring is vigorous enough to keep the scavenger suspended. For larger scale operations, mechanical stirring is often more effective.
Question 2: After filtration, my solution still has a dark tint, and I suspect the presence of colloidal palladium. How can I remove these fine particles?
Answer:
Colloidal palladium consists of very fine, insoluble particles that can pass through standard filter media. Here are a few strategies to address this issue:
-
Use of a Finer Filter Medium: If you are using standard filter paper, switching to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm) can be effective.
-
Filtration through Celite®: A common and effective method is to filter the mixture through a pad of Celite®. The Celite® forms a fine filter bed that can trap colloidal particles. Ensure the Celite® pad is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent before filtration.[2]
-
Flocculation: Adding a small amount of a flocculating agent can cause the colloidal particles to aggregate, forming larger particles that are easier to filter.
-
Adsorption onto Activated Carbon: Treating the solution with activated carbon can adsorb the colloidal palladium.[4] However, be aware that activated carbon can also adsorb your product, potentially reducing the yield.[6] A preliminary small-scale test is recommended to assess the potential for product loss.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about palladium removal from aniline intermediates.
What are the most common methods for removing palladium impurities?
The most widely used methods for removing palladium from organic synthesis products include:
-
Scavenging: This involves the use of solid-supported or soluble reagents (scavengers) that selectively bind to palladium. Common scavengers are based on silica, polystyrene, or activated carbon functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and amines.[4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can effectively remove palladium impurities.[6][7] Its high surface area and porous structure allow it to adsorb a wide range of substances, including palladium catalysts.[7]
-
Crystallization: In some cases, palladium impurities can be removed by crystallizing the desired aniline intermediate. However, it's also possible for the palladium to become concentrated within the crystal structure, so this method is not always effective.[1]
-
Chromatography: Column chromatography can be used to separate the aniline intermediate from the palladium catalyst. This method can be very effective but may be less practical for large-scale production.
-
Extraction: Liquid-liquid extraction can sometimes be employed to remove palladium, particularly if the palladium complex has a differential solubility in two immiscible solvents.
What are the regulatory limits for palladium in pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs)?
Regulatory agencies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have established strict limits for elemental impurities in drug products.[1] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[2] This translates to a concentration limit in the API that depends on the maximum daily dose of the drug. For example, for a drug with a maximum daily dose of 10 grams, the palladium limit would be 10 ppm.[8] For compounds intended for biological screening, a maximum level of 100 ppm is often suggested to avoid potential interference with assays.[9][10]
How do I choose the best palladium removal method for my specific aniline intermediate?
The optimal method depends on several factors, including the nature of your aniline intermediate, the solvent system, the form of the palladium impurity (e.g., Pd(0) vs. Pd(II), soluble vs. insoluble), and the scale of your reaction.[6] The following decision-making flowchart can guide you through the selection process.
Caption: A typical workflow for palladium scavenging.
References
-
How to Remove Palladium in three easy steps. (2023-01-20). Biotage. Retrieved from [Link]
-
Metal Scavenger Guide. Sopachem. Retrieved from [Link]
-
Comparison of some solid phase extraction methods for palladium determination. ResearchGate. Retrieved from [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585-1615. Retrieved from [Link]
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Retrieved from [Link]
-
Can anyone suggest how I can recover palladium from 5 % palladium on activated carbon?. ResearchGate. Retrieved from [Link]
-
Metal Scavengers for the Process Industry. (2008-11-26). Biotage. Retrieved from [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. Retrieved from [Link]
- Process for recovery of palladium from spent catalyst. Google Patents.
-
Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. ResearchGate. Retrieved from [Link]
-
Metal Scavenger User Guide. Biotage. Retrieved from [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Retrieved from [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Retrieved from [Link]
-
ICH guideline Q3D (R1) on elemental impurities. (2019-03-28). European Medicines Agency (EMA). Retrieved from [Link]
-
Life cycle analysis of solvent reduction in pharmaceutical synthesis using continuous adsorption for palladium removal. ResearchGate. Retrieved from [Link]
-
Advances in Palladium-Based Membrane Research: High-Throughput Techniques and Machine Learning Perspectives. MDPI. Retrieved from [Link]
-
Chatzopoulou, M., Madden, K. S., Bromhead, L. J., Greaves, C., Cogswell, T. J., Da Silva Pinto, S., ... & Wynne, G. M. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS medicinal chemistry letters, 13(2), 262-270. Retrieved from [Link]
-
Selective Gold and Palladium Adsorption from Standard Aqueous Solutions. PSE Community.org. Retrieved from [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Green Synthesis and Characterization of Palladium Nanoparticles Using Origanum vulgare L. Extract and Their Catalytic Activity. PMC - PubMed Central. Retrieved from [Link]
-
〈232〉 ELEMENTAL IMPURITIES—LIMITS. US Pharmacopeia (USP). Retrieved from [Link]
-
Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Metal Scavengers [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sopachem.com [sopachem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 8. usp.org [usp.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Handling Hygroscopic Piperidine & Aniline Hydrochlorides
Current Status: Operational Agent: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: HYGRO-HCl-001
Introduction: The Hygroscopic Challenge
Welcome to the technical support hub. You are likely here because your free-flowing white powder has transformed into a sticky gum, or your reaction yields are inexplicably drifting due to stoichiometric errors.
Piperidine hydrochloride and aniline hydrochloride are classic hygroscopic amine salts. Their affinity for atmospheric moisture is not just a storage nuisance; it is a fundamental variable in your experimental reproducibility. The chloride ion acts as a hydrogen bond acceptor, facilitating the formation of hydrates and liquid "syrups" (deliquescence) within minutes of exposure to humid air (relative humidity > 40%).
This guide provides field-proven protocols to stabilize, weigh, and rescue these compounds, ensuring your molar equivalents remain exact.
Module 1: Storage & Environmental Control
Q: I just received a new bottle. How should I store it to prevent degradation?
A: The manufacturer’s seal is your best protection, but once broken, the clock starts ticking.
-
Primary Containment: Never rely solely on the original cap. Wrap the cap junction tightly with Parafilm M® or electrical tape after every use.
-
Secondary Containment: Store the bottle inside a vacuum desiccator containing active desiccant (calcium chloride or indicating silica gel).
-
Atmosphere: For maximum stability, purge the headspace of the bottle with Argon or Nitrogen before resealing. This is critical for aniline hydrochloride , which is photosensitive and prone to oxidation (turning violet/brown) in the presence of moisture and air.
Q: My aniline hydrochloride has turned from white to off-white/brown. Is it usable?
A: Proceed with caution. The color change indicates oxidation, likely forming azobenzene derivatives or polyaniline oligomers.
-
Slight discoloration (Cream/Pale Yellow): Usually acceptable for general synthesis where high purity isn't critical.
-
Dark Brown/Violet: Recrystallize or Discard. The impurities can act as radical scavengers or catalysts, interfering with sensitive coupling reactions.
Module 2: Precision Weighing Protocols
Q: The salt "melts" on the balance pan before I can stabilize the reading. How do I get an accurate mass?
A: This is a kinetic issue. You are fighting the rate of water uptake. Do not use an open weigh boat. Use the "Weigh by Difference" technique or the Stock Solution Method .
Protocol A: The "Weigh by Difference" Technique (For Solid Reagents)
-
Dry the Container: Oven-dry a screw-cap vial and cool it in a desiccator.
-
Tare: Place the empty vial + cap on the balance. Tare to zero.
-
Load: Move the vial to the hood. Quickly transfer the approximate amount of salt needed into the vial. Cap it immediately.
-
Weigh: Return to the balance. Record the stable mass.
-
Calculation:
-
-
Dispense: In the hood, dump the solid into your reaction vessel.
-
Back-Weigh: Cap the "empty" vial and weigh it again.
-
True Mass Delivered:
-
Why: This accounts for any sticky particles left in the vial.
-
Protocol B: The Stock Solution Method (Recommended for High Precision)
If you need <100 mg, weighing solids is too error-prone.
-
Weigh a larger amount (e.g., 1–5 g) using Protocol A.
-
Dissolve in a dry, non-hygroscopic solvent (e.g., Methanol, dry DCM) in a volumetric flask.
-
Calculate the exact Molarity (
). -
Dispense the reagent by volume via syringe.
-
Benefit: Liquids don't absorb moisture as fast as high-surface-area powders, and volumetric dispensing is often more precise.
-
Module 3: Troubleshooting & Rescue (The "Gooey" Salt)
Q: My piperidine HCl has turned into a wet paste. Can I dry it, or should I toss it?
A: You can usually rescue it. Amine salts are robust.[1] Do not put a wet "goo" directly into a vacuum oven; it will bump and coat the oven walls. Use Azeotropic Drying .
Workflow: The Rescue Decision Tree
Figure 1: Decision matrix for processing compromised amine salts.
Protocol: Azeotropic Drying (The "Chemical Drying" Method)
This method uses a solvent to carry water away at a lower boiling point, preventing thermal decomposition.
-
Dissolution: Dissolve the wet salt in a minimum amount of Methanol or Ethanol until it is a homogeneous solution.
-
Azeotrope Addition: Add a generous excess of Toluene (forms a water azeotrope boiling at 85°C) or Heptane .
-
Ratio: Aim for roughly 10:1 Toluene:Alcohol.
-
-
Evaporation: Remove solvent on a rotary evaporator (Rotovap).
-
Observation: As the alcohol/water leaves, the dry amine salt will precipitate out as a fine white powder.
-
-
Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 2–4 hours to remove trace toluene.
Module 4: Quantitative Data & Stoichiometry
Q: How much error does water introduce?
A: Significant error. A "dry" looking salt can contain 5–10% water by weight.
| Compound | Molecular Weight ( g/mol ) | Hygroscopicity Level | Critical RH% | Common Contaminant |
| Piperidine HCl | 121.61 | High | ~45% | Water (Hydrates) |
| Aniline HCl | 129.59 | Moderate | ~60% | Oxidation Products (Colored) |
Stoichiometry Correction Rule: If you cannot dry the salt immediately, perform a Loss on Drying (LOD) test:
-
Weigh 100 mg of your "wet" sample.
-
Dry at 105°C (or under high vac) to constant weight.
-
Calculate
volatiles. -
Adjust your reaction mass:
References
-
Fisher Scientific. (2021). Safety Data Sheet: Aniline Hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8806, Aniline Hydrochloride. Retrieved from
-
University of Rochester, Dept. of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. Retrieved from
-
ScienceMadness. (2007).[2] Drying the water out of hygroscopic crystals. Retrieved from
-
ResearchGate. (2016). How to isolate a very hygroscopic salt? Retrieved from
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Piperidine Anilines (Fentanyl Analogues)
Content Type: Technical Comparison Guide Audience: Forensic Toxicologists, Medicinal Chemists, and Analytical Scientists Focus: 4-Anilidopiperidine Scaffolds (Fentanyl Class)
Executive Summary & Strategic Context
In the landscape of novel psychoactive substances (NPS), piperidine anilines —specifically the 4-anilidopiperidine core found in fentanyl and its analogues—represent a critical analytical challenge. The rapid proliferation of structural isomers necessitates a move beyond simple library matching toward a mechanistic understanding of fragmentation.
This guide compares the two dominant analytical "products" for characterizing these compounds: Electron Ionization (EI) GC-MS and Electrospray Ionization (ESI) LC-MS/MS . While EI provides structural "fingerprints" essential for identifying novel analogues, ESI offers superior sensitivity for biological matrices. This guide dissects the fragmentation kinetics that differentiate these techniques, providing actionable data for method validation.
Mechanistic Analysis: The Piperidine Aniline Core
The core structure of interest is
Fragmentation Pathways Comparison[1]
The fragmentation behavior is dictated by the ionization energy and the stability of the resulting carbocations.
Technique A: Electron Ionization (EI) - The "Hard" Approach
-
Mechanism: 70 eV electron impact induces high-energy radical cations (
). -
Primary Cleavage:
- -Cleavage: Occurs at the piperidine ring, often resulting in ring opening.[1]
-
Benzylic Cleavage: Loss of the phenethyl group is dominant.
-
Diagnostic Event: A complex rearrangement leads to the cleavage of the amide bond and partial collapse of the piperidine ring, yielding the highly diagnostic ion at
146 .[2]
Technique B: Electrospray Ionization (ESI) - The "Soft" Approach [1]
-
Mechanism: Protonation (
) followed by Collision-Induced Dissociation (CID). -
Primary Cleavage:
-
N-C4 Bond Cleavage: The most energetically favorable pathway in ESI is the cleavage of the bond between the piperidine ring and the aniline nitrogen.
-
Result: This yields a characteristic phenethyl-piperidine cation (
188 for fentanyl), leaving the neutral amide moiety behind.
-
Visualization of Fragmentation Pathways
The following diagram maps the divergent pathways between EI and ESI for the prototype compound, Fentanyl (
Figure 1: Divergent fragmentation pathways of Fentanyl under EI (red path) and ESI (green path) conditions. Note the specificity of m/z 146 for EI and m/z 188 for ESI.
Comparative Data Analysis
The following table contrasts the performance of EI and ESI for identifying piperidine anilines. Data is derived from standard reference materials (Cayman Chemical, SWGDRUG).
Table 1: Diagnostic Ion Comparison (Fentanyl Prototype)
| Feature | Electron Ionization (GC-MS) | Electrospray Ionization (LC-MS/MS) |
| Precursor Ion | ||
| Base Peak | ||
| Key Diagnostic Ion | ||
| Mechanism | Radical-induced cleavage & rearrangement | Charge-remote / Charge-proximal fragmentation |
| Isomer Differentiation | High. Can distinguish diastereomers via intensity ratios. | Low. Isomers often yield identical transitions. |
| Limit of Detection | ng/mL range (Splitless) | pg/mL range (MRM mode) |
Critical Insight: The "Isomer Problem"
For piperidine anilines, EI is superior for structural elucidation , while ESI is superior for trace quantification .
-
Example: Distinguishing Butyrylfentanyl from Isobutyrylfentanyl . In ESI-MS/MS, both produce identical transitions (
). In EI-MS, subtle differences in the intensity of the 189 and 259 ions allow for differentiation when combined with retention time indices.
Experimental Protocols
To ensure reproducibility, the following workflows utilize self-validating internal standard checks.
Protocol A: EI-GC-MS for Structural Identification
Best for: Seized drug analysis, powder identification.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Methanol. Dilute 1:100 with Ethyl Acetate.
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Start 100°C (hold 1 min).
-
Ramp 20°C/min to 280°C.
-
Hold 10 mins.
-
-
MS Parameters:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range:
40–450.
-
-
Validation: Monitor
245/146 ratio. For Fentanyl, ratio should be approx 2:1.
Protocol B: ESI-LC-MS/MS for Quantification
Best for: Toxicology (blood/urine), trace analysis.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Proton source).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Column: C18 Reverse Phase (2.1 x 100mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 mins.
-
MS Source (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 400°C.
-
-
MRM Transitions (Fentanyl):
-
Quantifier:
(CE: 25 eV). -
Qualifier:
(CE: 40 eV).
-
-
Validation: The ion ratio of Quant/Qual must be within ±20% of the certified reference standard.
Logical Workflow for Unknown Identification
When encountering a novel piperidine aniline, follow this decision tree to maximize identification confidence.
Figure 2: Integrated workflow for identifying unknown piperidine anilines, prioritizing sensitivity (LC-MS) then specificity (GC-MS).
References
-
SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Mass Spectral Library. Version 3.11. [Link]
-
Wissinger, C. E., et al. (2021). "Fragmentation Pathways of Fentanyl Analogues by Electrospray Ionization." Journal of The American Society for Mass Spectrometry. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]
Sources
A Comparative Guide to HPLC and UPLC for the Purity Analysis of 2-(piperidin-4-yloxy)aniline
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is non-negotiable. This stringent requirement extends to all precursor molecules and intermediates, as impurities introduced at any stage can propagate through the synthesis, potentially compromising the safety and efficacy of the final drug product. 2-(piperidin-4-yloxy)aniline is a key building block in the synthesis of numerous targeted therapies, particularly kinase inhibitors. Its molecular structure, featuring a basic piperidine ring, an ether linkage, and an aromatic amine, presents specific challenges and opportunities for analytical chemists.
This guide provides an in-depth comparison of two cornerstone chromatographic techniques for the purity analysis of this critical intermediate: the robust, universally adopted High-Performance Liquid Chromatography (HPLC) and the advanced, high-throughput Ultra-Performance Liquid Chromatography (UPLC). We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a quantitative comparison to empower researchers in selecting the optimal technique for their specific needs, from routine quality control to in-depth impurity profiling. All methodologies are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Analyte Deep Dive: Understanding this compound
A successful separation begins with a thorough understanding of the analyte's physicochemical properties. This compound is a polar, basic compound.
-
Piperidine Moiety: The secondary amine in the piperidine ring (pKa ~11) is strongly basic and readily protonated at acidic pH.
-
Aniline Moiety: The aromatic amine (pKa ~4.6) is a weaker base.
-
Polarity: The presence of two amine groups and an ether oxygen makes the molecule highly polar and water-soluble, especially in its protonated form.
These characteristics dictate the chromatographic strategy. A reversed-phase (RP) approach is ideal, but care must be taken to manage the basic nature of the amines to achieve symmetrical peak shapes and prevent unwanted interactions with the stationary phase.
Method 1: The Workhorse – Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the benchmark method for pharmaceutical analysis, valued for its reliability, robustness, and extensive regulatory acceptance.[3] The goal is to develop a method that can separate the main component from potential process-related impurities and degradation products.
Causality-Driven Method Development
Our choice of parameters is not arbitrary; each is selected to address the specific chemistry of this compound:
-
Stationary Phase: A standard C18 column is the initial choice. However, due to the analyte's polarity, a high percentage of the aqueous mobile phase may be required for elution. This can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, causing a sudden loss of retention. To mitigate this, we select a C18 column with polar end-capping or an embedded polar group (e.g., an "AQ" type column). These columns maintain a hydrated layer on the silica surface, ensuring stable retention even in highly aqueous conditions.[4][5]
-
Mobile Phase: An acidic mobile phase is critical. By setting the pH to ~2.5-3.0 with an additive like phosphoric acid or formic acid, we ensure that both the piperidine and aniline nitrogens are fully protonated. This positive charge prevents secondary interactions with negatively charged residual silanol groups on the silica backbone of the column, which are a primary cause of peak tailing for basic compounds. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Elution Mode: A gradient elution is employed. This allows for the effective elution of a wide range of potential impurities, from highly polar starting materials to more non-polar by-products, within a reasonable timeframe while maintaining sharp peaks for all components.
-
Detection: The aniline chromophore provides strong UV absorbance. A UV scan of the analyte would reveal optimal wavelengths, but a common and effective wavelength for this type of compound is approximately 240-255 nm. We will select 254 nm, a common wavelength that provides good sensitivity for aromatic rings.
Experimental Protocol: RP-HPLC
-
System: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 70 25.0 70 25.1 5 | 30.0 | 5 |
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Water/Acetonitrile to make a 1 mg/mL stock solution. Dilute as necessary. Filter the final solution through a 0.45 µm syringe filter before injection.[6]
Workflow Diagram: RP-HPLC Purity Analysis
Caption: Standard RP-HPLC workflow for purity analysis.
Method 2: The High-Performer – Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant evolution of liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at much higher pressures to deliver dramatic increases in resolution, speed, and sensitivity.[7] For impurity profiling, where trace-level impurities may co-elute with the main peak in HPLC, UPLC is particularly advantageous.[8][9]
Causality-Driven Method Translation
Translating the HPLC method to UPLC requires a systematic scaling of parameters to leverage the technology's benefits:
-
Stationary Phase: A UPLC column with the same C18 chemistry is chosen, but with a much smaller particle size (e.g., 1.7 µm) and reduced dimensions (e.g., 50 mm x 2.1 mm). The smaller particles provide a massive increase in theoretical plates, leading to sharper peaks and better resolution.
-
Flow Rate and Gradient: The flow rate and gradient time must be scaled down proportionally to the column volume. This maintains the same separation chemistry while drastically reducing the run time and, consequently, solvent consumption.[10]
-
System Requirements: The UPLC system must be engineered to handle high backpressures (up to 15,000 psi) and have minimal extra-column volume (dead volume) to preserve the high efficiency gained from the column.
-
Sample Preparation: Due to the small particle size and narrow-bore tubing, UPLC columns are more susceptible to clogging. Therefore, more stringent sample filtration using a 0.2 µm filter is mandatory.[3]
Experimental Protocol: UPLC
-
System: UPLC system with a binary solvent manager, sample manager, column thermostat, and PDA/TUV detector.
-
Column: Acquity BEH C18 or equivalent, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is often preferred for UPLC-MS compatibility).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C (Higher temperature reduces mobile phase viscosity and improves efficiency).
-
Detection: UV at 254 nm.
-
Injection Volume: 1 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 4.0 70 5.0 70 5.1 5 | 6.0 | 5 |
-
Sample Preparation: Same as HPLC, but the final filtration step must be performed with a 0.2 µm syringe filter.
Workflow Diagram: UPLC Purity Analysis
Caption: High-throughput UPLC workflow for purity analysis.
Quantitative Performance Comparison
The choice between HPLC and UPLC often comes down to a trade-off between throughput, resolution, and cost. The following table summarizes the expected performance differences for the analysis of this compound.
| Parameter | RP-HPLC | UPLC | Rationale & Justification |
| Resolution | Good | Excellent | UPLC's sub-2 µm particles generate significantly higher plate counts, resulting in sharper peaks and better separation of closely eluting impurities.[7] |
| Analysis Time | ~30 minutes | ~6 minutes | The shorter column and higher optimal linear velocity of UPLC allow for a much faster gradient, increasing sample throughput by a factor of 5 or more.[9] |
| Sensitivity (LOD/LOQ) | Baseline | 2-3x Higher | The narrower peaks in UPLC lead to a greater peak height for the same mass of analyte, improving the signal-to-noise ratio.[10] |
| Solvent Consumption | ~30 mL / run | ~3 mL / run | The lower flow rate and shorter run time result in a ~90% reduction in solvent use, leading to significant cost savings and a greener footprint.[10] |
| System Pressure | 1,500 - 3,000 psi | 8,000 - 12,000 psi | The small particles in the UPLC column create high backpressure, requiring specialized pump and system components. |
| Method Robustness | High | Moderate | HPLC methods are generally more forgiving of minor variations in sample preparation and mobile phase quality. UPLC systems are more sensitive to particulates and solvent impurities.[3] |
| Initial Investment | Lower | Higher | UPLC systems are more technologically advanced and represent a greater capital expenditure compared to standard HPLC systems. |
Ensuring Trustworthiness: Method Validation
Regardless of the chosen platform, the analytical method is not complete until it has been validated to prove it is fit for its intended purpose.[11] According to ICH Q2(R2) guidelines, a purity method must be assessed for several key performance characteristics.[2]
Key Validation Parameters:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.
-
Linearity & Range: Demonstrating a direct, proportional relationship between analyte concentration and detector response over a specified range (e.g., from the reporting limit to 120% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value, often assessed by analyzing samples with a known amount of spiked analyte (spike recovery).
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition), providing an indication of its reliability during normal usage.
Logical Flow of Method Validation
Sources
- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. hplc.eu [hplc.eu]
- 5. waters.com [waters.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. biomedres.us [biomedres.us]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. researchgate.net [researchgate.net]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. database.ich.org [database.ich.org]
A Researcher's Guide to the Crystal Structure Analysis of 2-(piperidin-4-yloxy)aniline Salts: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The seemingly subtle variations in the crystal lattice of a molecule can have profound implications for its solubility, stability, and ultimately, its bioavailability.[1] This guide provides a comprehensive framework for the crystal structure analysis of 2-(piperidin-4-yloxy)aniline and its salts, offering a procedural roadmap for researchers. While specific crystal structure data for this molecule is not publicly available, this document outlines the essential experimental protocols and analytical comparisons that form the bedrock of such an investigation.
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and aniline derivatives are crucial intermediates in the synthesis of a wide array of drugs.[2][3] The combination of these two pharmacophores in this compound presents a molecule of significant interest. By forming salts, typically with pharmaceutically acceptable acids, the physicochemical properties of the parent molecule can be fine-tuned. This guide will explore the synthesis of the parent compound, the formation of its hydrochloride and tosylate salts as illustrative examples, and the subsequent in-depth analysis of their crystal structures.
I. Synthesis and Salt Formation: The Foundation of Crystal Engineering
The journey into crystal structure analysis begins with the synthesis of high-purity material. A plausible synthetic route to this compound is proposed, followed by standard salt formation protocols.
A. Proposed Synthesis of this compound
A common strategy for the synthesis of analogous aniline derivatives involves the reduction of a nitroaromatic precursor.[4] The synthesis of 1-(4-aminophenyl)piperidine, for instance, proceeds via the reduction of a nitro-substituted phenylpiperidine.[5] Adapting this approach, a potential synthesis of the target compound is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
B. Preparation of Hydrochloride and Tosylate Salts
Salt formation is a well-established method to enhance the properties of a drug candidate.[4] The selection of the salt form is a critical step in pre-formulation studies. Here, we outline the preparation of two common salt forms: a simple inorganic salt (hydrochloride) and a larger organic salt (tosylate).
Experimental Protocol: Salt Formation
-
Hydrochloride Salt: Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a stoichiometric amount (1.0-1.1 equivalents) of hydrochloric acid (e.g., as a solution in isopropanol). Stir the mixture at room temperature. If precipitation occurs, the solid can be collected by filtration. If no precipitate forms, slow evaporation or the addition of an anti-solvent (e.g., diethyl ether) can be employed to induce crystallization.[6]
-
Tosylate Salt: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., acetone or ethanol). Add a solution of 1.0 equivalent of p-toluenesulfonic acid in the same solvent. Stir the mixture and allow for slow evaporation of the solvent to yield crystalline material.
II. A Multi-faceted Approach to Crystal Structure Characterization
A comprehensive understanding of the solid state requires a combination of analytical techniques. Single-crystal X-ray diffraction provides the definitive three-dimensional structure, while powder X-ray diffraction and thermal analysis are crucial for bulk characterization and polymorph screening.[7][8]
Figure 2: Integrated workflow for crystal structure characterization.
A. Single-Crystal X-ray Diffraction (SC-XRD): The Atomic Blueprint
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the hydrochloride and tosylate salts suitable for diffraction (typically >0.1 mm in all dimensions).[10] This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a variety of solvents.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head, often using a cryoloop and flash-cooling in a stream of cold nitrogen gas to minimize radiation damage.[10]
-
Data Collection: Place the mounted crystal in an intense, monochromatic X-ray beam.[10] Collect diffraction data by rotating the crystal and recording the intensities and positions of the diffracted X-rays. Data is typically collected over a range of angles (e.g., 4° to 60° 2θ for molybdenum radiation).[11]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.[12]
Hypothetical Comparative Data for this compound Salts
| Parameter | Hydrochloride Salt (Hypothetical) | Tosylate Salt (Hypothetical) |
| Formula | C11H17ClN2O | C18H24N2O4S |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| Unit Cell (Å) | a = 10.1, b = 8.5, c = 14.2, β = 98.5° | a = 12.5, b = 9.8, c = 16.1 |
| Volume (ų) | 1205 | 1979 |
| Z | 4 | 4 |
| Density (g/cm³) | 1.25 | 1.23 |
| Key H-Bonds | N-H···Cl, O-H···Cl | N-H···O(sulfonate), O-H···O(sulfonate) |
This table presents hypothetical data to illustrate how comparative crystallographic information would be displayed.
B. Powder X-ray Diffraction (PXRD): The Fingerprint of the Solid State
PXRD is an indispensable tool for the characterization of bulk crystalline material and is a frontline technique in polymorph and salt screening.[7][13]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Gently grind a small amount of the bulk crystalline salt to a fine powder to ensure random orientation of the crystallites.
-
Data Acquisition: Place the powdered sample in a sample holder and expose it to a monochromatic X-ray beam. Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" for a specific crystalline form. Compare the diffractograms of the hydrochloride and tosylate salts to identify differences in their crystal structures.
C. Thermal Analysis: Unveiling Thermodynamic Properties
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide crucial information about the thermal stability, melting points, and the presence of different solid forms.[14][15]
Experimental Protocol: Thermal Analysis
-
DSC: Accurately weigh a small amount of the salt (typically 1-5 mg) into an aluminum pan. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The resulting thermogram will show endothermic events such as melting and desolvation, and exothermic events like decomposition.[16]
-
TGA: Heat a slightly larger sample (typically 5-10 mg) at a constant rate in a controlled atmosphere. TGA measures the change in mass as a function of temperature, which is useful for identifying the loss of solvent or decomposition.[16]
Hypothetical Thermal Analysis Data
| Salt Form | Melting Point (DSC, °C) | Decomposition Onset (TGA, °C) |
| Hydrochloride (Hypothetical) | 215 | 240 |
| Tosylate (Hypothetical) | 188 | 225 |
This table presents hypothetical data to illustrate how comparative thermal analysis information would be displayed.
III. The Significance of Polymorphism
The ability of a compound to exist in multiple crystalline forms, known as polymorphism, can have a significant impact on the bioavailability and stability of a drug.[17][18] Different polymorphs can exhibit different solubilities, dissolution rates, and melting points.[1] Therefore, a comprehensive polymorph screen is a critical component of drug development.[19] The techniques outlined in this guide, particularly PXRD and DSC, are essential for identifying and characterizing different polymorphic forms that may arise during the crystallization of this compound salts.[20]
IV. Conclusion
The crystal structure analysis of this compound salts is a multi-step process that requires a synergistic application of synthetic chemistry and advanced analytical techniques. While direct experimental data for this specific molecule is not yet in the public domain, this guide provides a robust and scientifically grounded framework for any researcher embarking on such an investigation. By following the outlined protocols for synthesis, salt formation, and characterization by SC-XRD, PXRD, and thermal analysis, a comprehensive understanding of the solid-state properties of these promising compounds can be achieved. This knowledge is not merely academic; it is a critical prerequisite for the rational design of stable and efficacious pharmaceutical formulations.
References
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Institutes of Health. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Available at: [Link]
- Aniline derivatives, their preparation and their therapeutic application. Google Patents.
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health. Available at: [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Available at: [Link]
-
Potency and Powder X-ray Diffraction (PXRD) Evaluation of Levothyroxine Sodium Tablets under Ambient, Accelerated, and Stressed Conditions. National Institutes of Health. Available at: [Link]
-
Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. National Institutes of Health. Available at: [Link]
-
Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. Available at: [Link]
-
Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]
-
Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]
- Process for the preparation of aniline derivatives. Google Patents.
- Method for preparing 4-(piperidine-3-yl)aniline. Google Patents.
-
Thermal stability of the four cocrystals determined by DSC and TGA. ResearchGate. Available at: [Link]
-
Some tricks for the single-crystal growth of small molecules. ResearchGate. Available at: [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. National Institutes of Health. Available at: [Link]
-
X-ray Powder Diffraction in Solid Form Screening and Selection. ResearchGate. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. Available at: [Link]
-
Amines. National Council of Educational Research and Training. Available at: [Link]
-
Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]
-
synthesis of anilines. YouTube. Available at: [Link]
-
Effect of Polymorphism Formulations. Veeprho. Available at: [Link]
-
GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Intertek. Available at: [Link]
-
Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rigaku.com [rigaku.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. neutrons.ornl.gov [neutrons.ornl.gov]
- 13. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 14. tainstruments.com [tainstruments.com]
- 15. mdpi.com [mdpi.com]
- 16. azom.com [azom.com]
- 17. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validating Structure of N-substituted 2-(piperidin-4-yloxy)aniline: A Comparative Guide
Executive Summary
The 2-(piperidin-4-yloxy)aniline scaffold is a critical pharmacophore in kinase inhibitor development (e.g., ALK inhibitors like Ceritinib). However, its amphiphilic nature and multiple nucleophilic sites (aniline nitrogen, piperidine nitrogen, and the ether linkage) present significant structural validation challenges.
This guide compares three validation methodologies ranging from routine screening to definitive structural proof. It argues that while 1D NMR is sufficient for purity checks, it is insufficient for absolute regiochemical assignment. We propose an Integrated 2D NMR Workflow as the optimal balance of speed and certainty, reserving X-ray Crystallography for resolving specific conformational ambiguities.
Part 1: The Structural Challenge
In the synthesis of N-substituted this compound, two primary structural ambiguities often arise that standard LC-MS cannot resolve:
-
Regioselectivity of Alkylation: If the scaffold is synthesized via nucleophilic substitution, distinguishing between O-alkylation (desired ether) and N-alkylation (undesired aniline modification) is difficult because both products have identical masses and similar fragmentation patterns.
-
Piperidine Conformation: The N-substituent on the piperidine ring can adopt axial or equatorial orientations, significantly affecting binding affinity. 1D NMR often shows broadened peaks due to ring flipping (chair-chair interconversion) at room temperature.
Part 2: Comparative Methodology
We evaluated three structural validation approaches based on Resolution Power , Throughput , and Cost .
Method A: Routine 1D NMR ( H, C) + HRMS
The "Quick Check" – Standard for purity but prone to false positives.
-
Pros: Fast (<15 mins), inexpensive, standard in most labs.
-
Cons: Cannot definitively prove connectivity across the ether oxygen. The chemical shift of the proton alpha to the heteroatom (
of piperidine) is often ambiguous (3.5–4.5 ppm) and overlaps with solvent peaks or other methylene protons. -
Verdict: Insufficient for primary structural proof of novel derivatives.
Method B: Integrated 2D NMR Workflow (Recommended)
The "Self-Validating System" – Uses through-bond and through-space correlations.
-
Pros: Provides definitive connectivity (HMBC) and spatial arrangement (NOESY).
-
Mechanism:
-
HSQC: Assigns every proton to its parent carbon.
-
HMBC: The "Bridge." It detects
couplings. Crucially, it visualizes the coupling between the piperidine C4 proton and the aniline ipso-carbon across the ether oxygen, proving the O-linkage. -
NOESY: Distinguishes axial vs. equatorial N-substituents.
-
-
Verdict: Optimal for drug development pipelines.
Method C: Single Crystal X-Ray Diffraction
The "Gold Standard" – Absolute configuration.
-
Pros: Unquestionable proof of atom connectivity and solid-state conformation.
-
Cons: Requires a single crystal (weeks to months), expensive, low throughput.
-
Verdict: Use only for Lead Compounds or when NMR data is contradictory due to rotamers.
Part 3: Data Presentation & Analysis
Table 1: Comparative Resolution of Structural Features
| Feature to Validate | Method A: 1D NMR | Method B: 2D NMR (HMBC/NOESY) | Method C: X-Ray |
| Purity % | High | High | N/A (Structural only) |
| Ether vs. Amine Linkage | Low (Inferred from shift) | High (Direct | Absolute |
| N-Substituent Position | Medium | High | Absolute |
| Ring Conformation | Low (Time-averaged) | High (NOE correlations) | High (Frozen state) |
| Turnaround Time | 0.5 Days | 1 Day | 14–30 Days |
Experimental Protocol: The Self-Validating NMR Workflow
Objective: Unequivocally assign the structure of N-isopropyl-2-(piperidin-4-yloxy)aniline (Model Compound).
Reagents:
-
Compound: 10 mg
-
Solvent: DMSO-
(Preferred over CDCl to sharpen exchangeable aniline protons and stabilize piperidine chair conformers).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 10 mg of product in 0.6 mL DMSO-
. Ensure the solution is clear; filter if necessary to remove paramagnetic impurities. -
1D Acquisition: Acquire
H (64 scans) and C (1024 scans).-
Checkpoint: Verify aniline
integrates to 2 protons (approx. 4.5–5.0 ppm in DMSO). If 1 proton, accidental N-alkylation occurred.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Run phase-sensitive HSQC to assign protons to carbons. Identify the distinct signal for the piperidine C4-H (methine).
-
HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step:
-
Set long-range coupling delay to 80 ms (optimized for ether linkages).
-
Validation Criteria: Look for a cross-peak between the Piperidine C4-H and the Aniline C-2 (ipso) carbon.
-
Result: Presence of this peak confirms the C-O-C connectivity. Absence implies potential N-C connectivity (check Aniline N-H to Piperidine C4 correlations).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Mixing time: 500 ms.
-
Validation: Check for correlations between the Piperidine N-substituent protons and the axial/equatorial protons of the piperidine ring to determine stereochemistry.
-
Part 4: Visualization of Logic Flow
The following diagram illustrates the decision matrix for validating the scaffold.
Figure 1: Decision tree for the structural validation of N-substituted this compound, prioritizing 2D NMR for definitive proof.
References
-
Marsilje, T. H., et al. (2013).[1] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378). Journal of Medicinal Chemistry, 56(14), 5675–5690.[1]
-
BenchChem Technical Support. (2025). NMR Analysis of Anilino-piperidines: Troubleshooting Overlapping Signals. BenchChem Technical Guides.
-
Nevado, C., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(6), 709-713.
-
Mokhtary, M., & Mahooti, K. (2024).[2] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.[2]
Sources
Safety Operating Guide
2-(Piperidin-4-yloxy)aniline: Proper Disposal & Handling Procedures
Executive Summary
2-(piperidin-4-yloxy)aniline is a bifunctional organic intermediate containing both a primary aniline and a secondary piperidine moiety. This structural combination dictates its classification as a toxic, basic organic compound .
Improper disposal poses two critical risks:
-
Chemical Incompatibility: Mixing this organic base with acidic waste streams can trigger exothermic neutralization, potentially pressurizing waste containers.
-
Toxicological Exposure: The aniline moiety carries a risk of methemoglobinemia (blood toxicity) and skin sensitization, requiring strict containment protocols beyond standard organic waste.
Immediate Action Required:
-
DO NOT dispose of via sink drains.
-
ALWAYS segregate into Basic/Amine-Containing Organic Waste streams.
Chemical Profile & Hazard Identification
To understand the disposal logic, we must deconstruct the molecule into its pharmacophores. This compound lacks a widely recognized single CAS number for a commodity chemical (often being a custom synthesis intermediate), so we derive its safety profile from its parent functional groups.
| Functional Group | Associated Hazard | Operational Implication |
| Aniline Moiety | Acute Toxicity (Skin/Inhalation) ; Methemoglobinemia; Skin Sensitization; Aquatic Toxicity.[1][3] | Requires double-bagging for solids to prevent dust permeation. PPE must include nitrile/neoprene gloves. |
| Piperidine Ring | Corrosive/Irritant ; Flammable (if free base); Organic Base ( | Incompatible with acids. Must be disposed of in basic or general non-halogenated streams, never acidic streams. |
| Ether Linkage | Generally stable but contributes to organic flammability. | Classify as Ignitable Waste (D001) if in flammable solvent. |
GHS Classification (Derived):
-
Signal Word: DANGER
-
H301/H311: Toxic if swallowed or in contact with skin.[4][5][6][7]
-
H314: Causes severe skin burns and eye damage (due to piperidine basicity).[3]
-
H400: Very toxic to aquatic life (aniline characteristic).[8]
Pre-Disposal Protocol: Quenching & Packaging
Before moving waste to the central accumulation area, follow these stabilization steps at the bench.
A. Solid Waste (Pure Compound/Contaminated Solids)
-
Context: Weighing boats, contaminated gloves, silica gel from columns, or expired solid stock.
-
Protocol:
-
Containment: Place solid waste into a clear polyethylene bag.
-
Double-Bagging: Seal the first bag and place it inside a second, durable hazardous waste bag (minimum 2 mil thickness). Why? Aniline derivatives can permeate thin plastics and sublime; double bagging prevents secondary contamination.
-
Labeling: Tag immediately with "Toxic Solid Waste - Basic Organic."
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Context: Filtrates from recrystallization or reaction solvents.
-
Protocol:
-
pH Check: Verify the pH of the solution. If the solution is highly acidic (e.g., from an HCl workup), neutralize it slowly with Sodium Bicarbonate (
) to pH 6-9 before adding to the organic waste drum. -
Solvent Segregation:
-
Halogenated: (e.g., DCM, Chloroform)
Halogenated Waste Stream . -
Non-Halogenated: (e.g., Methanol, Ethyl Acetate)
Non-Halogenated Waste Stream .
-
-
Amine Segregation (Critical): If your facility has a specific "Organic Amines" waste stream, use it. If not, use the standard organic stream but ensure no strong acids (Nitric, Sulfuric) are present in the drum.
-
Disposal Workflow: Decision Logic
The following decision tree illustrates the logical flow for categorizing waste containing this compound.
Figure 1: Decision logic for segregating aniline/piperidine derivative waste to prevent chemical incompatibility.
Emergency Contingencies
Spill Response (Bench Scale < 500 mL)
-
Evacuate & Ventilate: Aniline vapors are toxic.[2][9] Clear the immediate area.[2][6][9][10]
-
PPE Upgrade: Wear Silver Shield® (Laminate) or heavy-grade Butyl Rubber gloves. Standard nitrile provides only momentary protection against anilines.[2]
-
Absorb: Use an inert absorbent (Vermiculite or Sand).[2] Do not use paper towels (combustible and increases surface area for evaporation).
-
Decontaminate: Clean the surface with a mild detergent solution. Collect all cleanup materials as Hazardous Solid Waste (see Section 3A).
Exposure First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Alert medical personnel to potential Aniline absorption (Methemoglobinemia risk).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2]
References & Regulatory Grounding
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 715810, 2-(Piperidin-4-yl)-1H-benzimidazole (Structural Analog). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. file.chemscene.com [file.chemscene.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
